molecular formula C10H14BrN3 B1524845 1-(5-Bromopyrimidin-2-yl)azepane CAS No. 1015241-96-9

1-(5-Bromopyrimidin-2-yl)azepane

Cat. No.: B1524845
CAS No.: 1015241-96-9
M. Wt: 256.14 g/mol
InChI Key: RUWWHHDYNMJYIQ-UHFFFAOYSA-N
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Description

“1-(5-Bromopyrimidin-2-yl)azepane” is a chemical compound with the CAS Number: 1015241-96-9 . It has a molecular weight of 256.15 . The compound is used for scientific research and development .

Scientific Research Applications

PKB Inhibitors

Novel azepane derivatives, including those related to "1-(5-Bromopyrimidin-2-yl)azepane," have been studied for their potential as protein kinase B (PKB-alpha) inhibitors. These derivatives are based on the (-)-balanol-derived lead structure and show promise in inhibiting PKB-alpha, an important target in cancer therapy. Researchers have focused on optimizing these compounds for improved plasma stability and potency, with compounds showing IC(50) values in the nanomolar range (Breitenlechner et al., 2004).

Ring Expansion Research

Studies have explored the ring expansion of azetidines into pyrrolidines and azepanes. This process is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophiles used, leading to a mix of five- or seven-membered rings. The observed regioselectivities have been rationalized using quantum mechanical DFT calculations, aligning well with experimental results (Drouillat et al., 2016).

Azepanium Ionic Liquids

Azepane has been used to synthesize a new family of room-temperature ionic liquids. Transformations of azepane into tertiary amines and further into quaternary azepanium salts are explored. These compounds have potential applications in mitigating disposal issues related to the polyamide industry, offering environmentally friendly alternatives (Belhocine et al., 2011).

Aminocyclization-Aziridine Ring-Expansion

A novel aminocyclization-aziridine ring expansion cascade has been reported using N-bromosuccinimide. This methodology allows for the exclusive synthesis of substituted azepanes in good yields, demonstrating the versatility of this approach in functional molecule synthesis (Zhou & Yeung, 2014).

Synthesis of Functionalized Azaheterocycles

Research has been conducted on the generation and alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion leading to ring-expansion towards functionalized pyrrolidines, piperidines, and azepanes. This study highlights a novel approach for synthesizing CF3-azaheterocycles with various functionalized side chains (Dolfen et al., 2014).

Cobalt-catalyzed Synthesis of Piperidines and Azepanes

Cobalt catalysis has been utilized for the synthesis of α-arylated and alkenylated piperidine and azepane derivatives. This method involves cross-coupling of α-bromo eneformamides or enecarbamates with organic halides, yielding functionalized derivatives with good to excellent yields (Bassler et al., 2015).

Safety and Hazards

The safety data sheet for “1-(5-Bromopyrimidin-2-yl)azepane” suggests that it should not be released into the environment . In case of inhalation or skin contact, it is advised to seek fresh air and wash the skin with copious amounts of water, respectively . If symptoms persist, seek medical attention .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWWHHDYNMJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716574
Record name 1-(5-Bromopyrimidin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015241-96-9
Record name 1-(5-Bromopyrimidin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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